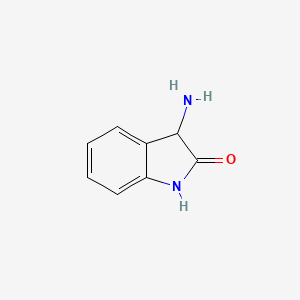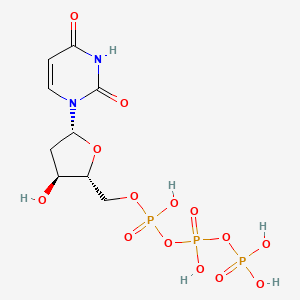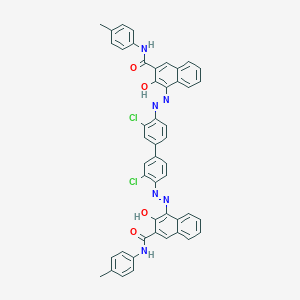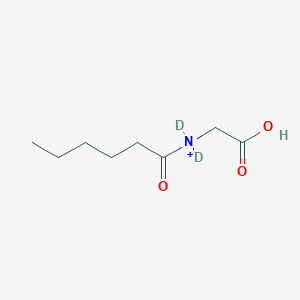
3-Aminoindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoindolin-2-one is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da .
Synthesis Analysis
A step-economic strategy for 3-aminoindoles synthesis with ammonia or primary amines as the “N” source under transition-metal-free conditions was achieved . A series of 3-aminoindoles was obtained with abundant “N” source featuring high efficiency, mild conditions, environmental friendliness, and scalability .Molecular Structure Analysis
The molecular structure of 3-Aminoindolin-2-one consists of a core indolin-2-one structure with an amino group attached at the 3-position . The InChI representation of the molecule isInChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6 (5)10-8 (7)11/h1-4,7H,9H2, (H,10,11) . Physical And Chemical Properties Analysis
3-Aminoindolin-2-one has a density of 1.2±0.1 g/cm3, a boiling point of 323.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .科学的研究の応用
Electrochemical Characterization
3-Aminoindolin-2-one plays a significant role in the electrochemical behavior of isatin-thiosemicarbazone derivatives . The cyclic voltammograms of these derivatives demonstrate an irreversible oxidation process, with the generation of isatin and thiourea moieties as the final oxidation products . The proposed final products are 3-aminoindolin-2-one and thiourea moieties .
Pharmacological Properties
Isatin and its derivatives, including 3-Aminoindolin-2-one, have demonstrated diverse pharmacological properties . These include antibacterial, anti-cancer, anti-tubercular, anti-HIV, and antimalarial properties .
Organic Synthesis
Isatin compounds, including 3-Aminoindolin-2-one, are widely applied in organic synthesis as a synthetic intermediate to obtain a diversity of target molecules . The presence of two carbonyl groups allows the preparation of isatin derivatives through nucleophilic addition reactions under appropriate conditions .
Treatment of Diseases
Thiosemicarbazones and thiosemicarbazones complexes, which include 3-Aminoindolin-2-one, have been employed for the treatment of numerous diseases . These include cancer, tropical infectious diseases such as Chagas disease, human African trypanosomiasis, leishmaniasis, and malaria .
Antifungal and Antiparasitic Agent
Thiosemicarbazones and thiosemicarbazones complexes, including 3-Aminoindolin-2-one, have been used as antifungal in food , and as an antiparasitic agent for veterinary use .
One-Pot Synthesis of 2-Aminoindoles
A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed . This involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . This protocol offers an operationally easy, simple, robust, and sustainable approach .
作用機序
Target of Action
It’s known that indolin-2-one derivatives have demonstrated diverse pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that the compound undergoes irreversible oxidation and reduction processes . The final products of these processes are proposed to be 3-aminoindolin-2-one and thiourea moieties .
Biochemical Pathways
The compound is known to be involved in electrochemical processes . The generation of isatin and thiourea moieties as the final oxidation products was proposed .
Pharmacokinetics
The compound is synthesized through a hydrogenation reduction process , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound undergoes irreversible oxidation and reduction processes , which could potentially lead to various molecular and cellular changes.
Action Environment
The synthesis of the compound involves a hydrogenation reduction process , which could potentially be influenced by environmental conditions.
特性
IUPAC Name |
3-amino-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBIFKJIEMRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117069-75-7 |
Source


|
| Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the potential applications of 3-Aminoindolin-2-one derivatives in organic synthesis?
A1: 3-Aminoindolin-2-ones serve as valuable building blocks in organic synthesis. For instance, they readily participate in cascade reactions with enones or enals, leading to the formation of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles]. [, ] This reaction proceeds through a Michael addition followed by cyclization, offering an efficient route to these spirocyclic compounds.
Q2: How can the structure of 3-Aminoindolin-2-one be modified for potential biological activity?
A2: Research demonstrates that the 3-position of 3-Aminoindolin-2-one can be functionalized with various groups like benzyloxyaminyl. [] This modification is achievable through reactions involving specifically designed O-benzyloxime ether substituted amidocyclohexadienes. This suggests that structural changes at the 3-position can influence the reactivity and potentially lead to derivatives with interesting biological properties.
Q3: What analytical techniques are employed to study reactions involving 3-Aminoindolin-2-one?
A3: Researchers utilize a combination of techniques to study reactions involving 3-Aminoindolin-2-one and its derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is used to observe reaction intermediates, providing insight into the reaction mechanism. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the final products and identify their structures. [] These techniques provide complementary information about the reaction progress and product formation.
Q4: What are the challenges associated with synthesizing 3-Aminoindolin-2-one derivatives containing specific functional groups?
A4: Synthesizing 3-Aminoindolin-2-one derivatives with specific functional groups, such as O-trityloxime ethers, presents challenges. [] While the initial cyclization to form the desired alkoxylaminyl radical can occur, it is often followed by rapid beta-scission. This leads to the release of stable radicals like trityl and formation of byproducts like 3-nitrosoindolin-2-one derivatives. Therefore, controlling the reactivity and stability of intermediates is crucial for successful synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)
![N-[2-(7-Benzyl-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)-ethyl]acetaMide](/img/no-structure.png)





![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)